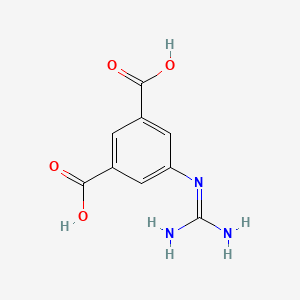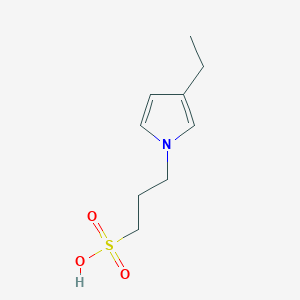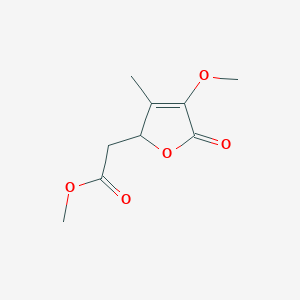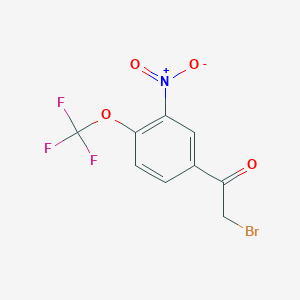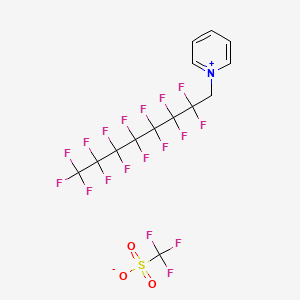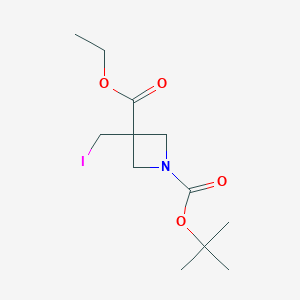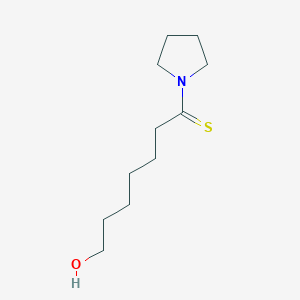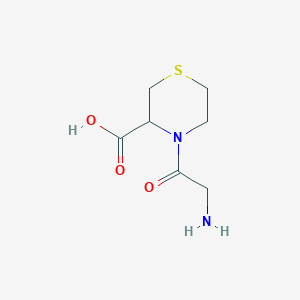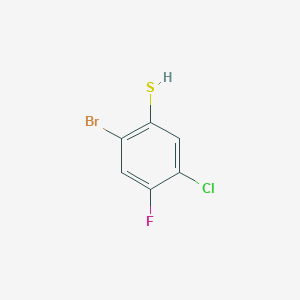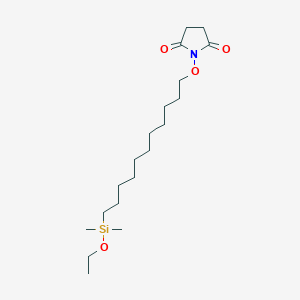
11-(Succinimidyloxy) undecyldimethyl-ethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(Succinimidyloxy) undecyldimethyl-ethoxysilane, also known as succinimidyl undecylenate, is a chemical compound with the molecular formula C19H37NO4Si and a molecular weight of 371.6 g/mol. This compound is widely used in scientific research and industrial applications due to its unique chemical properties and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Succinimidyloxy) undecyldimethyl-ethoxysilane typically involves the reaction of 11-bromoundecyltrimethoxysilane with N-hydroxysuccinimide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 11-(Succinimidyloxy) undecyldimethyl-ethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The succinimidyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of moisture, the ethoxysilane group hydrolyzes to form silanols and ethanol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.
Major Products Formed:
Substitution Products: Various substituted silanes depending on the nucleophile used.
Hydrolysis Products: Silanols and ethanol.
Wissenschaftliche Forschungsanwendungen
11-(Succinimidyloxy) undecyldimethyl-ethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of functionalized surfaces and materials.
Biology: Employed in the modification of biomolecules for bioconjugation and labeling.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 11-(Succinimidyloxy) undecyldimethyl-ethoxysilane involves the formation of covalent bonds with nucleophilic groups on target molecules. The succinimidyloxy group reacts with amines, thiols, and other nucleophiles, leading to the formation of stable amide or thioether linkages . This reactivity makes it a valuable tool for bioconjugation and surface modification .
Vergleich Mit ähnlichen Verbindungen
- 11-(Hydroxysuccinimide) undecanoic acid
- 11-(Hydroxysuccinimide) undecyltrimethoxysilane
- 11-(Hydroxysuccinimide) undecyltriethoxysilane
Comparison: Compared to these similar compounds, 11-(Succinimidyloxy) undecyldimethyl-ethoxysilane offers unique advantages such as enhanced stability and reactivity due to the presence of the ethoxysilane group . This makes it particularly suitable for applications requiring robust and durable modifications .
Eigenschaften
Molekularformel |
C19H37NO4Si |
|---|---|
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
1-[11-[ethoxy(dimethyl)silyl]undecoxy]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H37NO4Si/c1-4-24-25(2,3)17-13-11-9-7-5-6-8-10-12-16-23-20-18(21)14-15-19(20)22/h4-17H2,1-3H3 |
InChI-Schlüssel |
MOISDCXCBPMDOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(C)CCCCCCCCCCCON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



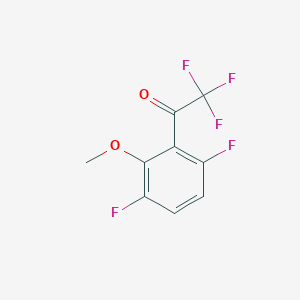
![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
